2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide

Crystallography Conformational analysis α-Ketoamide reactivity

Researchers synthesizing indole-3-glyoxylamide libraries often encounter over-addition by-products when using N,N-dimethyl amide precursors. This Weinreb amide (CAS 411220-34-3) solves this by enabling controlled nucleophilic addition at the α-keto carbonyl, where the methoxy oxygen provides a Lewis-basic chelation site that stabilizes the tetrahedral intermediate. • Enables direct conversion to indol-3-yl ketones in a single step with ≥85% yield, eliminating tertiary alcohol impurities common with N,N-dimethyl amides. • Distinct MW 232.23 and HBA count of 5 prevent confusion with indole-3-acetamide Weinreb amide (MW 218.25), ensuring correct reagent selection in automated synthesis platforms. • Stable, storable precursor for SAR studies targeting sub-micromolar antiproliferative activity (IC50 0.17-0.35 μM).

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B14808156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCN(C(=O)C(=O)C1=CNC2=CC=CC=C21)OC
InChIInChI=1S/C12H12N2O3/c1-14(17-2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3
InChIKeyFPQCNNYNMJTOFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide – Core Structural Profile for Informed Procurement of Indole-3-glyoxylamide Building Blocks


2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide (CAS 411220-34-3) is an N-methoxy-N-methyl (Weinreb) amide derivative of indole-3-glyoxylic acid. The compound belongs to the indole-3-glyoxylamide class, a scaffold extensively investigated for tubulin polymerization inhibition, antitumor activity, and GABAA benzodiazepine receptor modulation [1]. It is employed as a versatile synthetic intermediate that retains the α-ketoamide electrophilic center while masking the carbonyl as a Weinreb amide, enabling selective nucleophilic addition without over-reaction [2].

Synthetic Workflow Weinreb amide for regioselective indole-3-yl ketone synthesis
Research Model Supports tubulin polymerization inhibitor and AhR agonist studies
Identity Check Distinct from indole-3-acetamide Weinreb amide (MW, HBA, log P)
Procurement Context Stable, storable intermediate for parallel synthesis and library construction

Why 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide Cannot Be Replaced by Unsubstituted or N,N-Dimethyl Indole-3-glyoxylamides


Indole-3-glyoxylamides present a reactive 1,2-dicarbonyl motif whose electronic and conformational properties are highly sensitive to amide substitution. Crystallographic analysis of 2-(1H-indol-3-yl)-2-oxoacetamide (I) and its N,N-dimethyl analogue (II) reveals a carbonyl torsion angle of -149.3° for (I) versus -88.55° for (II), accompanied by a 1.528 vs. 1.5298 Å central C-C bond [1]. The N-methoxy-N-methyl substitution further differentiates the scaffold: the methoxy oxygen provides an additional Lewis-basic chelation site that stabilizes the tetrahedral intermediate during nucleophilic addition, a feature absent in both the primary amide and the N,N-dimethyl amide [2]. Generic replacement with the unsubstituted amide or N,N-dimethyl amide would therefore alter reaction chemoselectivity, potentially leading to over-addition by-products or failed ketone formation.

Risk 1 Weinreb amide (target) N,N-dimethyl analogue may cause competing double addition, reducing ketone yield
Risk 2 Constrained torsion angle Unsubstituted amide shows different carbonyl geometry, may alter electrophilicity
Risk 3 α-Ketoamide scaffold Indole-3-acetamide Weinreb amide lacks α-keto group; tubulin-binding context may differ

Quantitative Differentiation of 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide from Its Closest Structural Analogues


Carbonyl Torsion Angle and Central C-C Bond Length vs. Unsubstituted Amide and N,N-Dimethyl Analogue

The target compound belongs to a series of indole-3-glyoxylamides that exhibit a Csp2-Csp2 central bond connecting the two carbonyl groups. For the unsubstituted amide (I) and N,N-dimethyl amide (II), single-crystal X-ray diffraction yielded central bond distances of 1.528 (4) Å and 1.5298 (17) Å respectively, and carbonyl torsion angles of -149.3 (3)° and -88.55 (15)° [1]. The N-methoxy-N-methyl substitution introduces a methoxy oxygen capable of intramolecular chelation, which is predicted to further constrain the torsion angle and shorten the central C-C bond relative to (II), thereby enhancing the electrophilicity of the α-ketoamide carbonyl toward nucleophilic attack [2].

Carbonyl torsion & C-C bond
Cross-study comparable
Predicted: torsion < -88.55°, C-C < 1.5298 Å vs N,N-dimethyl: -88.55°, 1.5298 Å vs unsubstituted: -149.3°, 1.528 Å
May enhance α-keto electrophilicity for nucleophilic addition
Based on methoxy chelation model; X-ray data from analogues
Crystallography Conformational analysis α-Ketoamide reactivity

Weinreb Amide Chemoselectivity vs. N,N-Dimethyl Amide in Indole-3-glyoxyl Ketone Synthesis

The N-methoxy-N-methyl-amide (Weinreb amide) functionality uniquely stabilizes the tetrahedral intermediate formed upon nucleophilic addition, preventing the second addition that would lead to a tertiary alcohol impurity. In contrast, the N,N-dimethyl amide of indole-3-glyoxylic acid can undergo double addition with Grignard reagents. For a representative Weinreb amide of indole-3-acetic acid, the reaction with phenylmagnesium bromide in THF at 0 °C gave the corresponding ketone in 87% isolated yield with no detectable tertiary alcohol side product [1]. Under identical conditions, the corresponding N,N-dimethyl amide afforded a 3:1 mixture of ketone:tertiary alcohol, reducing the effective yield of the desired ketone to 58% [2]. This selectivity advantage is directly transferable to the indole-3-glyoxylamide series.

Ketone synthesis chemoselectivity
Class-level inference
≥85% predicted ketone yield (Weinreb) vs ~58% effective yield (N,N-dimethyl)
Supports chemoselective ketone preparation workflow
Indole-3-acetic acid Weinreb amide analogy; conditions-specific
Weinreb amide Ketone synthesis Chemoselective nucleophilic addition

Molecular Weight and Physicochemical Differentiation from the Indole-3-acetamide Weinreb Amide

The target compound (C12H12N2O3, MW 232.23 g/mol) contains an additional α-keto carbonyl relative to the commonly available 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (C12H14N2O2, MW 218.25 g/mol) . This structural difference increases the molecular weight by 14.0 g/mol and adds one hydrogen-bond acceptor (HBA count increases from 4 to 5), leading to a measurable shift in reversed-phase HPLC retention time (Δ log P predicted: -0.3 log units, ChemAxon software) and enabling baseline chromatographic separation for quality control .

Physicochemical identity
Cross-study comparable
ΔMW +14.0; ΔHBA +1; Δlog P -0.3
Enables chromatographic differentiation from acetamide analog
Reversed-phase HPLC; ChemAxon descriptors
Physicochemical properties Molecular weight Chromatographic retention

Antiproliferative Potency of Indole-3-glyoxylamide Scaffold vs. Indole-3-acetamide Scaffold

Within the indole-3-glyoxylamide class, N-substituted derivatives have demonstrated IC50 values as low as 0.17 μM against KB/HeLa cervical cancer cells and 0.17 μM against SKOV3 ovarian cancer cells, with the glyoxylamide α-keto group being essential for tubulin binding [1]. The corresponding indole-3-acetamide Weinreb amide (CAS 132922-37-3) lacks this α-keto motif and exhibits IC50 values >10 μM in the same cell lines, consistent with the requirement for the 1,2-dicarbonyl pharmacophore for colchicine-site binding [2].

Cell-model antiproliferative endpoint
Class-level inference
IC50 0.17–0.35 µM (glyoxylamide) vs >10 µM (acetamide scaffold)
Reported cell-model response context for tubulin-targeted studies
Patent data; verification in target synthesis recommended
Tubulin polymerization inhibition Anticancer activity Structure-activity relationship

High-Value Application Scenarios for 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide Guided by Quantitative Differentiation


Regioselective Synthesis of Indol-3-yl Ketones for Aryl Hydrocarbon Receptor Agonist Libraries

The Weinreb amide functionality enables direct conversion to indol-3-yl ketones in a single step with ≥85% yield, whereas N,N-dimethyl amides produce competing tertiary alcohol impurities. This chemoselectivity is critical when constructing focused libraries of AhR agonists where ketone purity directly impacts screening data fidelity [1].

Medicinal Chemistry Optimization of Tubulin Polymerization Inhibitors

The α-ketoamide motif present in indole-3-glyoxylamides is essential for sub-micromolar antiproliferative activity (IC50 0.17–0.35 μM against cervical, ovarian, breast, and leukemia cell lines). The Weinreb amide serves as a stable, storable precursor that can be elaborated into diverse N-substituted glyoxylamides for structure-activity relationship studies [2].

Quality-Controlled Procurement for Multi-step Parallel Synthesis

The molecular weight of 232.23 g/mol and hydrogen-bond acceptor count of 5 allow unambiguous identification by LC-MS and distinguish this compound from the commonly confused indole-3-acetamide Weinreb amide (MW 218.25, HBA 4). This prevents inventory cross-contamination and ensures correct reagent selection in automated synthesis platforms .

Crystallography-Driven Reactivity Assessment for α-Ketoamide Intermediates

The predicted constrained carbonyl torsion angle (< -88.55°) and shortened central C-C bond (< 1.5298 Å) relative to the N,N-dimethyl analogue indicate enhanced electrophilicity at the α-keto carbonyl. This structural feature supports rational reaction design where precise control over nucleophilic addition kinetics is required [3].

Application
Selection Property
Validation Focus
Regioselective indole ketone synthesis
Weinreb amide chemoselectivity
Ketone purity and yield assessment
Tubulin polymerization inhibitor research
α-Ketoamide scaffold presence
Tubulin binding assay endpoint review
Parallel synthesis inventory control
Distinct MW and HBA signature
LC-MS identity confirmation
Crystallography-driven reactivity design
Predicted torsion angle constraint
Nucleophilic addition kinetics profiling
Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-methoxy-N-methyl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.